2-Oxo-1,3-dioxolane-4-carboxylic acid
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Overview
Description
2-Oxo-1,3-dioxolane-4-carboxylic acid is an organic compound with the molecular formula C4H4O5. It is a five-membered ring structure containing two oxygen atoms and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-1,3-dioxolane-4-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclopropane derivatives with singlet oxygen or molecular oxygen in the presence of a suitable catalyst . Another method includes the reaction of a bis-silylperoxide with an alkene . Additionally, it can be prepared from lactic acid and formaldehyde under neutral or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using molecular oxygen and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various catalysts such as mercury (II) nitrate and diethylamine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions produce alcohols .
Scientific Research Applications
2-Oxo-1,3-dioxolane-4-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Oxo-1,3-dioxolane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s ketone and carboxylic acid groups allow it to participate in a range of chemical reactions, influencing biological processes and industrial applications. For instance, it can act as a nucleophile or electrophile in different reaction pathways, depending on the conditions .
Comparison with Similar Compounds
2-Oxo-1,3-dioxolane-4-carboxylic acid can be compared with other similar compounds, such as:
1,2-Dioxolane: A related compound with a similar ring structure but different functional groups.
1,3-Dioxane: Another related compound with a six-membered ring structure containing two oxygen atoms.
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: A derivative with additional methyl groups, affecting its reactivity and stability.
Properties
IUPAC Name |
2-oxo-1,3-dioxolane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDZWIZFONXCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the primary applications of 2-oxo-1,3-dioxolane-4-carboxylic acid and its derivatives?
A: Research indicates that this compound and its derivatives show promise as building blocks in polymer chemistry, specifically in polyurethane synthesis. They can act as end groups for blocking amines [] and react with amines, such as amine hardeners, to form hydroxyurethanes []. This property makes them valuable components in developing polyurethane materials with potentially tunable properties.
Q2: How are different alkyl substituents incorporated into the this compound structure, and what is the significance of these modifications?
A: Alkyl substituents can be introduced into the this compound structure through an esterification process followed by re-etherification []. This method allows for the incorporation of various linear and branched alkyl groups, such as methyl, ethyl, propyl, butyl, pentyl, hexyl, and even longer chains like lauryl []. These modifications are crucial because they can influence the final properties of the resulting polymers, offering a way to tailor the material characteristics for specific applications.
Q3: Can 2-hydroxyethyl 2-oxo-1,3-dioxolane-4-carboxylates be further functionalized for broader applications?
A: Yes, 2-hydroxyethyl 2-oxo-1,3-dioxolane-4-carboxylates offer versatility due to the potential for incorporating various functional groups []. These include hydroxyl groups, ether groups, ester groups, epoxy groups, and double bonds []. The presence of these functional groups can significantly expand the applications of these compounds, allowing for further reactions and modifications to tailor their properties for diverse applications, such as in the development of new polymers or as intermediates in organic synthesis.
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